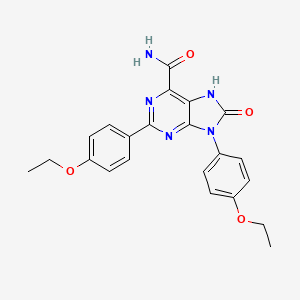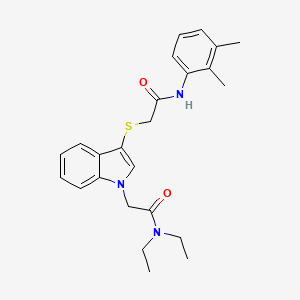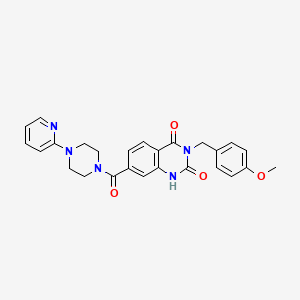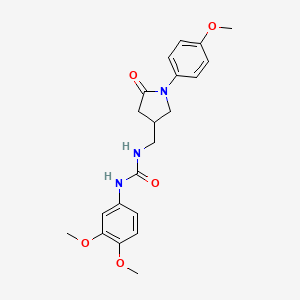
2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BEEC, is a synthetic compound that belongs to the class of purine analogues. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, antiviral therapy, and neuroscience.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Structural Investigation
Research into oxamide derivatives, closely related to the compound , highlights the role of intramolecular hydrogen bonding in stabilizing these molecules. Such studies are crucial for understanding the molecular behavior and potential applications of similar compounds in designing novel materials and drugs. The structural investigation of symmetric and non-symmetric oxamides, including their synthesis and NMR spectroscopy analysis, underscores the importance of these interactions in influencing molecular conformation and properties (Martínez-Martínez et al., 1998).
Antiviral Research
A notable application of related purine derivatives is in the development of antiviral reagents. For instance, certain purine bis(2,2,2-trifluoroethyl) esters have been synthesized and evaluated for their antihepatitis B virus (HBV) activity, demonstrating considerable effectiveness. Such studies contribute to the ongoing search for new antiviral agents, particularly in treating HBV infections, showcasing the potential medical applications of this class of compounds (Sekiya et al., 2002).
Material Science and Polymer Chemistry
The synthesis of new aromatic polyamides from compounds similar to "2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" has vast implications in material science. These polymers' solubility, thermal stability, and film-forming ability make them suitable for various applications, from electronics to coatings. For example, aromatic polyamides derived from diphenylfluorene-based derivatives exhibit outstanding thermal stability and solubility in organic solvents, highlighting their utility in creating robust and versatile materials (Hsiao et al., 1999).
Environmental Science and Bioremediation
Compounds structurally related to "this compound" also find application in environmental science, particularly in bioremediation. For instance, the role of laccase from Fusarium incarnatum in degrading bisphenol A, a persistent environmental pollutant, has been studied. This research underscores the potential for using similar compounds in developing strategies for mitigating environmental pollutants, contributing to cleaner and safer ecosystems (Chhaya & Gupte, 2013).
Propriétés
IUPAC Name |
2,9-bis(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-15-9-5-13(6-10-15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-7-11-16(12-8-14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKMBBSVQVASEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)


![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)

